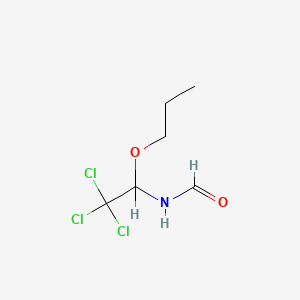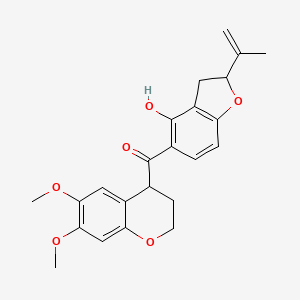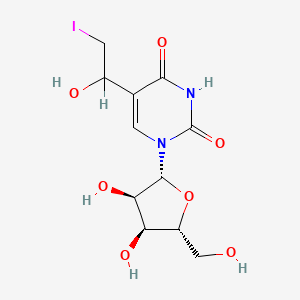
5-(1-Hydroxy-2-iodoethyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Hydroxy-2-iodoethyl)uridine is a modified nucleoside analog derived from uridine. It is characterized by the presence of a hydroxy and iodoethyl group at the 5-position of the uridine molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)uridine typically involves the iodination of 5-vinyluridine derivatives. One common method includes the addition of iodine in the presence of an oxidizing agent such as iodic acid. The reaction is carried out in aqueous dioxane, yielding the desired product as a diastereoisomeric mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydroxy group.
Substitution: The iodo group can be substituted with other nucleophiles such as fluorine or chlorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of fluorinated or chlorinated derivatives.
科学研究应用
5-(1-Hydroxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against herpes simplex virus.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Potential use in the development of antiviral and anticancer drugs.
作用机制
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)uridine involves its incorporation into viral or cancerous DNA, leading to the disruption of DNA synthesis. This disruption occurs because the compound mimics natural nucleosides but introduces structural abnormalities that inhibit proper DNA replication and transcription .
相似化合物的比较
Similar Compounds
5-Iodo-2’-deoxyuridine: An antiviral agent used against herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
5-(1-Hydroxy-2-chloroethyl)uridine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodoethyl group enhances its ability to interfere with DNA synthesis, making it a promising candidate for antiviral and anticancer therapies .
属性
CAS 编号 |
123881-92-5 |
|---|---|
分子式 |
C11H15IN2O7 |
分子量 |
414.15 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChI 键 |
QRHWSWOLWKGFDK-QZPVKTSASA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


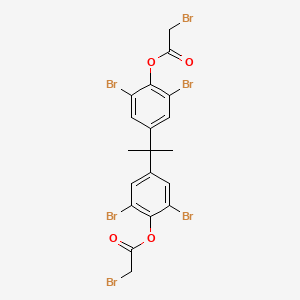
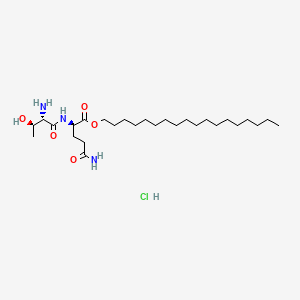
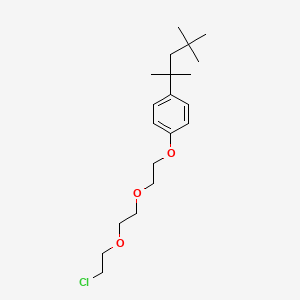
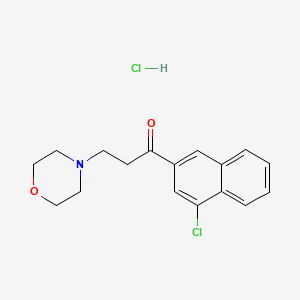
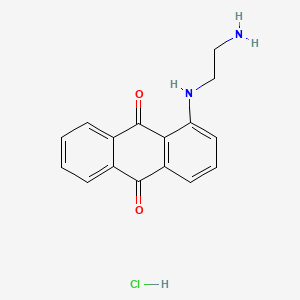
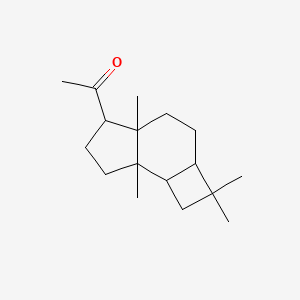
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
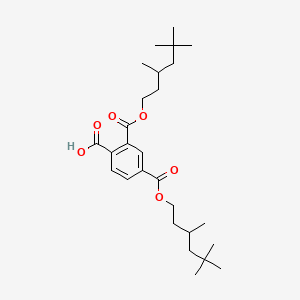
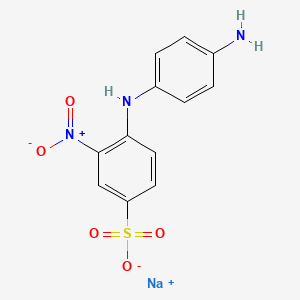
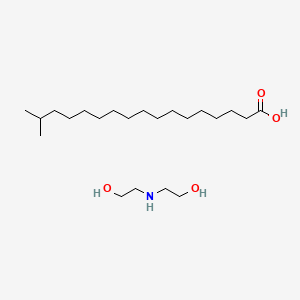
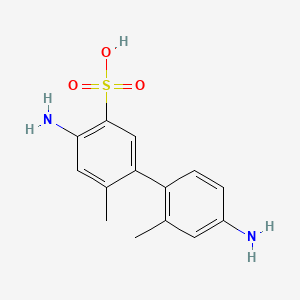
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
